9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene
Description
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a brominated anthracene derivative functionalized with a 4-(2-naphthalenyl)phenyl group at position 10. This compound is structurally characterized by a planar anthracene core substituted with a bulky aromatic moiety and a bromine atom, which imparts unique electronic and steric properties. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 9-bromoanthracene derivatives and boronic acid precursors . The bromine atom at position 9 enhances reactivity for further functionalization, making it a valuable intermediate in materials science, particularly for organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGVQJMWWHSAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene typically involves a multi-step process. One common method includes the bromination of 10-[4-(2-naphthalenyl)phenyl]anthracene using N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 60°C) for a few hours. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo substitution reactions, such as Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Products: Formation of various substituted anthracenes depending on the boronic acid used in the Suzuki coupling.
Oxidation Products: Formation of anthraquinone derivatives.
Scientific Research Applications
Overview
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a complex organic compound that belongs to the anthracene derivative family. Its unique photophysical properties make it valuable in various scientific and industrial applications, particularly in the fields of organic electronics, materials science, and medicinal chemistry.
Organic Electronics
This compound is utilized as a building block in the synthesis of novel organic semiconductors. Its ability to form stable charge transport materials makes it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties enhance light emission efficiency.
- Organic Photovoltaics (OPVs) : It serves as an electron donor or acceptor, contributing to improved energy conversion efficiencies.
Photophysical Studies
The compound's unique structure allows researchers to explore new photophysical properties, such as:
- Fluorescence and Phosphorescence : Investigating the mechanisms of light emission and energy transfer processes.
- Excited State Dynamics : Understanding how the compound behaves under different excitation conditions can lead to insights into its potential applications in optoelectronics.
Materials Science
In materials science, this compound is significant for:
- Polymer Blends : Used in creating blends with polymers to enhance mechanical and electronic properties.
- Nanocomposites : Its incorporation into nanostructures can lead to materials with tailored functionalities for specific applications.
Biological Applications
Research has indicated potential biological applications, including:
- Anticancer Activity : Studies are exploring the compound's effects on cancer cell lines, particularly its ability to induce apoptosis in malignant cells.
- Drug Delivery Systems : The compound's structural characteristics may facilitate its use in targeted drug delivery mechanisms.
Case Study 1: Organic Light Emitting Diodes (OLEDs)
A study demonstrated that incorporating this compound into OLED devices resulted in a significant increase in luminous efficiency compared to devices using traditional materials. The enhanced charge transport properties allowed for better exciton formation and reduced energy losses during operation.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted that this compound exhibited cytotoxic effects against specific cancer cell lines. The study focused on its mechanism of action, revealing that it disrupts cellular processes leading to apoptosis, thus indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene in its applications is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence. In OLEDs, it acts as an emitter material, where it facilitates the recombination of electrons and holes to produce light. In photon upconversion, it participates in triplet-triplet annihilation processes, converting low-energy photons into higher-energy photons .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Key Observations :
- Steric Effects : The 4-(2-naphthalenyl)phenyl group in the target compound introduces greater steric hindrance compared to phenyl or smaller substituents, reducing aggregation and improving solubility .
- Synthetic Versatility: Bromine at position 9 allows for further derivatization (e.g., phosphination, cross-coupling), unlike non-brominated analogs .
Photophysical Properties
Key Observations :
- The target compound and BH exhibit nearly identical absorption/emission profiles due to similar conjugation systems.
- The trifluoromethyl derivative (ΦF = 0.83) outperforms other substituted anthracenes (e.g., ΦF = 0.44–0.47 for triphenylamine derivatives) but lags behind 9,10-diphenylanthracene .
Thermal and Electrochemical Stability
| Compound | Tg (°C) | Td (°C) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|---|
| This compound | Not reported | ~367 (estimated) | 5.68 | 2.68 | 3.00 |
| BH | 131 | 367 | 5.68 | 2.68 | 3.00 |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Not reported | Not reported | 5.72 | 2.73 | 2.99 |
| 9-Bromo-10-(2-naphthyl)anthracene | Not reported | Not reported | 5.65 | 2.65 | 3.00 |
Biological Activity
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes a bromine atom and a naphthalene-substituted phenyl group attached to an anthracene core. Its molecular formula is with a molecular weight of approximately . This compound is notable for its potential applications in organic electronics and photonics due to its unique electronic properties .
Synthesis
The primary method for synthesizing this compound involves the bromination of 9-(4-(2-naphthalenyl)phenyl)anthracene using N-bromosuccinimide in dimethylformamide (DMF) as the solvent. This reaction typically yields high purity products (up to 99%) under mild conditions .
Biological Activity Overview
Research specifically focusing on the biological activity of this compound is limited. However, compounds with similar structures have been investigated for their potential anticancer properties and interactions with biological membranes. The presence of bromine and naphthalene groups may enhance interactions with biological targets, suggesting possible applications in drug design .
Similar compounds have demonstrated various modes of action, including:
- Anticancer Activity : Compounds structurally related to this compound have shown antiproliferative effects in cancer cell lines, indicating that this compound may also possess similar properties .
- Interaction with Biological Membranes : The unique structure may facilitate interactions with cellular membranes, potentially influencing cell signaling pathways or drug delivery mechanisms .
Case Studies and Research Findings
Although direct studies on this compound are scarce, several relevant findings from related compounds provide insights into its potential biological activities:
- Antiproliferative Effects : A study on ethanoanthracenes reported significant reductions in cell viability in Burkitt's lymphoma cell lines, with IC50 values below 10 µM, suggesting strong anticancer potential .
- Photophysical Properties : Research indicates that compounds with similar structures exhibit favorable photophysical characteristics, which may enhance their utility in fluorescence imaging and as biochemical probes .
- Antimicrobial Activity : Related derivatives have shown promising antimicrobial properties, indicating that modifications to the anthracene structure can lead to compounds with significant biological activity .
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 9-Bromo-10-(2-naphthyl)anthracene | 474688-73-8 | Lacks phenyl substitution; simpler structure |
| 9-Bromo-10-(1-naphthyl)anthracene | 866611-28-1 | Different naphthalene position; affects electronic properties |
| 10-Bromo-9-(4-methylphenyl)anthracene | 12345678 | Substituted phenyl group; altered solubility and reactivity |
The presence of both a bromine atom and a naphthalene-substituted phenyl group distinguishes this compound from others, potentially enhancing its electronic properties and making it suitable for specialized applications in materials science and organic electronics .
Q & A
Q. What are the optimal methods for introducing bromine at the 9-position of anthracene derivatives?
Methodological Answer: Bromination at the 9-position of anthracene derivatives can be achieved via electrophilic substitution. A modified procedure involves dissolving 9-phenylanthracene in acetic acid under nitrogen, adding bromine dropwise at 65°C, and recrystallizing the product (yield: 95%) . Alternatively, bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature avoids harsh conditions and achieves high regioselectivity . Key considerations:
- Catalyst : No catalyst required for BDMS, unlike traditional ZnBr₂/NaBiO₃ systems.
- Safety : Use gas traps for HBr byproducts .
- Solvent Optimization : DCM outperforms THF or acetonitrile in yield and reaction time .
| Method | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Electrophilic | Br₂ (neat) | Acetic acid | 95% | |
| BDMS-mediated | BDMS | DCM | 92% |
Q. How can density functional theory (DFT) be applied to predict the electronic structure of this compound?
Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections are critical for accurate electronic structure modeling. Becke’s three-parameter functional (e.g., B3LYP) reduces average absolute deviation in thermochemical properties to 2.4 kcal/mol . Steps:
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
Electronic Excitations : TD-DFT calculations predict absorption/emission spectra.
Validation : Compare HOMO-LUMO gaps with experimental UV-Vis data.
Note : Include solvent effects (e.g., PCM model) for OLED-relevant simulations .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of dust .
- Ventilation : Use fume hoods for synthesis steps involving bromine or BDMS .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in amber vials at room temperature (light-sensitive) .
| Hazard | GHS Code | Precaution |
|---|---|---|
| Skin irritation | H315 | Use gloves |
| Respiratory toxicity | H335 | Use fume hoods |
Q. What techniques confirm the molecular structure post-synthesis?
Methodological Answer:
- X-ray Crystallography : Use SHELX software for refinement . For anthracene derivatives, SHELXL resolves positional disorder in aromatic frameworks .
- NMR : Compare and spectra with literature (e.g., δ 8.64–8.57 ppm for aromatic protons in brominated anthracenes ).
- Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., m/z 428.14 for trifluoromethyl-substituted derivatives ).
Q. How does this compound integrate into OLED device architectures?
Methodological Answer: As a blue fluorescent host, it enhances efficiency via:
- Energy Transfer : Match HOMO-LUMO levels with emissive dopants (e.g., DBPTPPB).
- Device Fabrication : Layer structure: ITO/HATCN (hole injection)/TPN-DBF (emissive layer)/BH (host)/LiF/Al .
- Performance Metrics : Achieves EQE up to 4.23% and CIEx,y coordinates of (0.15, 0.10) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing 9-bromo-10-aryl derivatives?
Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects:
- Directed Metalation : Use LDA to lithiate arylacetonitriles, directing bromine to the 9-position .
- Protecting Groups : Introduce bulky substituents (e.g., 2-naphthyl) at the 10-position to block competing sites .
- Computational Screening : DFT predicts reactive sites; Fukui indices identify electrophilic hotspots .
Q. How do computational studies elucidate triplet state properties for optoelectronic applications?
Methodological Answer:
- Triplet Energy Estimation : CASSCF calculations determine energy levels. For 9,10-disubstituted anthracenes, triplet-triplet annihilation (TTA) upconversion efficiency correlates with - gaps .
- Spin-Orbit Coupling : Heavy atom effects (e.g., bromine) enhance intersystem crossing (ISC) rates .
- Validation : Transient absorption spectroscopy confirms computed lifetimes (e.g., 10–100 µs) .
Q. What analytical methods identify decomposition pathways under thermal stress?
Methodological Answer:
Q. How do non-covalent interactions influence solid-state packing and optoelectronic performance?
Methodological Answer:
- π-π Stacking : X-ray analysis reveals helical packing in anthraquinone derivatives, reducing excimer formation .
- C-H···O Contacts : Stabilize carbonyl groups, improving thermal stability (Td > 350°C) .
- Impact on Mobility : Tight packing increases charge-carrier mobility (e.g., 0.1–1 cm²/V·s in OFETs) .
Q. What methodologies resolve conflicting spectroscopic data between experimental and computational results?
Methodological Answer:
- Sensitivity Analysis : Vary DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to match experimental UV-Vis peaks .
- Solvent Correction : Apply COSMO-RS to account for solvent polarity shifts in NMR chemical shifts .
- Error Margins : Compare sublimation enthalpy (100.5 ± 1.8 kJ/mol) with NIST data to validate computational thermochemistry .
Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points (213°C vs. 274°C ).
Resolution : Purity differences (≥97% in OLED studies ), polymorphic forms, or solvent-dependent recrystallization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
